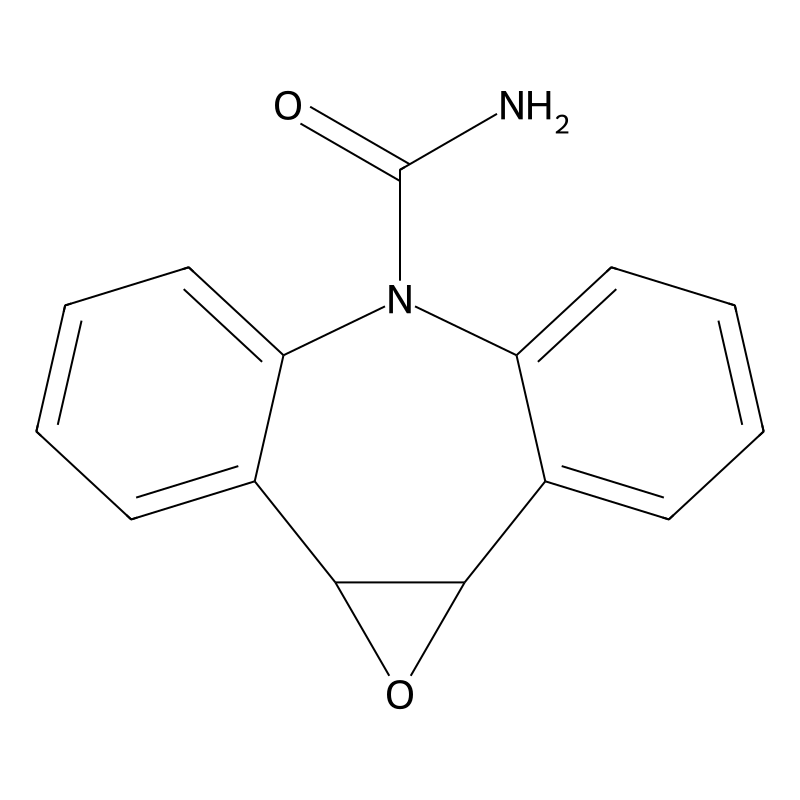

Carbamazepine-10,11-epoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticonvulsant Potential:

Potential Benefits Beyond Seizure Control:

While the anticonvulsant efficacy of carbamazepine-10,11-epoxide remains under investigation, some studies suggest potential benefits beyond seizure control. A small study involving patients with trigeminal neuralgia (a chronic facial pain condition) found comparable pain relief between carbamazepine-10,11-epoxide and carbamazepine at similar doses []. However, the epoxide appeared to be more potent based on plasma concentration, suggesting it may require a lower dose to achieve the same effect. Additionally, the study reported no side effects with the epoxide, warranting further exploration for its pain-relieving properties.

Pharmacokinetic Interactions:

Carbamazepine-10,11-epoxide is relevant not only for its potential therapeutic effects but also for its interaction with other medications. Studies have shown that certain drugs, like valproate (another anticonvulsant), can increase the levels of carbamazepine-10,11-epoxide in the body []. This interaction is important to consider during therapeutic drug monitoring to ensure safe and effective treatment with carbamazepine and other medications that may affect its metabolism.

Carbamazepine-10,11-epoxide is a significant metabolite of the anticonvulsant drug carbamazepine. It is formed through the oxidation of carbamazepine, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP3A5 . This compound plays a crucial role in the pharmacological effects of carbamazepine, as it exhibits anticonvulsant properties and is believed to contribute to the therapeutic efficacy of the parent drug.

The exact mechanism of action of CBZ-Epoxide is not fully understood, but it's believed to contribute to the anticonvulsant effect of CBZ. It might achieve this by:

- Sodium channel inhibition: Like CBZ, CBZ-Epoxide might interact with voltage-gated sodium channels in neurons, stabilizing their membranes and reducing hyperexcitability [].

- Other mechanisms: Further research suggests CBZ-Epoxide might have additional mechanisms, such as modulation of neurotransmitter release or interaction with other ion channels [].

The formation of carbamazepine-10,11-epoxide involves several key reactions:

- Epoxidation: The conversion of carbamazepine to its epoxide form occurs via an enzymatic reaction where the epoxide group is introduced at the 10 and 11 positions of the carbamazepine molecule.

- Nucleophilic Attack: The epoxide can undergo nucleophilic attack by various biological molecules, leading to the formation of diols or other metabolites. This reaction is often facilitated by enzyme residues such as aspartate .

- Hydrolysis: Carbamazepine-10,11-epoxide can be further hydrolyzed to yield less reactive metabolites, which are then excreted from the body.

Carbamazepine-10,11-epoxide exhibits notable biological activity, particularly in its anticonvulsant effects. It has been shown to be effective against maximal electroshock-induced seizures in animal models . Additionally, this metabolite has been implicated in adverse drug reactions associated with carbamazepine therapy, particularly hypersensitivity reactions linked to specific human leukocyte antigen types such as HLA-B15:02 . The compound alters peptide presentation by HLA-B15:02, which may contribute to severe skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis .

Carbamazepine-10,11-epoxide can be synthesized through several methods:

- Enzymatic Oxidation: The most common method involves the use of cytochrome P450 enzymes that facilitate the conversion of carbamazepine into its epoxide form.

- Chemical Synthesis: Laboratory synthesis can also be achieved through chemical methods involving oxidizing agents that introduce the epoxide functional group onto the carbamazepine structure.

- Biotransformation Studies: Research into metabolic pathways often provides insights into how this compound can be produced in vitro using liver microsomes or recombinant enzyme systems.

Interaction studies have revealed that carbamazepine-10,11-epoxide can influence various biological processes:

- Drug Interactions: The metabolite may interact with other drugs processed by cytochrome P450 enzymes, potentially altering their effectiveness or toxicity.

- Immune Response Modulation: As noted in studies involving HLA-B*15:02 carriers, this metabolite can modify peptide presentation and affect immune responses, leading to hypersensitivity reactions .

- Metabolic Pathways: Research indicates that it may affect the metabolism of other compounds through competitive inhibition or induction of metabolic enzymes.

Several compounds share structural or functional similarities with carbamazepine-10,11-epoxide. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Oxcarbazepine | Similar backbone | Anticonvulsant | Less frequent side effects than carbamazepine |

| Phenytoin | Related structure | Anticonvulsant | Different mechanism of action |

| Lamotrigine | Related structure | Anticonvulsant | Broader spectrum of action |

| Eslicarbazepine | Structural derivative | Anticonvulsant | Active metabolite with less toxicity |

Carbamazepine-10,11-epoxide is unique due to its specific formation from carbamazepine and its significant role in mediating both therapeutic effects and adverse reactions related to this widely used anticonvulsant medication. Its interactions with immune pathways further distinguish it from other similar compounds.

Melting Point and Solubility Characteristics

Carbamazepine-10,11-epoxide demonstrates distinct thermodynamic properties that are fundamental to its pharmaceutical characterization. The compound exhibits a melting point of 197°C according to TCI Chemicals specifications [1], though some analytical sources report this parameter as undetermined under standard testing conditions [2]. This discrepancy likely reflects variations in analytical methodologies and sample purity requirements across different laboratories.

The solubility profile of carbamazepine-10,11-epoxide reveals limited aqueous solubility, with computational predictions indicating water solubility of approximately 1.34 mg/mL [3]. This relatively low aqueous solubility is characteristic of the dibenzazepine structural class and influences both analytical methodologies and potential bioavailability considerations. In organic solvents, the compound demonstrates enhanced solubility, with documented values in dimethylformamide (DMF) of 5 mg/mL and dimethyl sulfoxide (DMSO) of 1 mg/mL [2]. The solubility in physiological buffer systems is further reduced, with DMSO:phosphate buffered saline (pH 7.2) mixtures (1:5 ratio) achieving only 0.16 mg/mL [2].

| Solvent System | Solubility (mg/mL) | Temperature | pH Conditions |

|---|---|---|---|

| Water | 1.34 | 25°C | - |

| Dimethylformamide | 5.0 | Room temperature | - |

| Dimethyl sulfoxide | 1.0 | Room temperature | - |

| DMSO:PBS (1:5) | 0.16 | Room temperature | 7.2 |

| Methanol | Variable | Room temperature | - |

LogP and Partition Coefficient Analysis

The partition coefficient analysis of carbamazepine-10,11-epoxide reveals significant lipophilic character, with LogP values ranging from 1.26 to 1.97 depending on the computational method employed [3] [4] [5]. The ALOGPS method predicts a LogP of 1.58, while Chemaxon calculations yield 1.97, and alternative computational approaches suggest 1.26 [3] [4] [5]. This range reflects the inherent variability in prediction algorithms and highlights the importance of experimental validation for precise partition coefficient determination.

The partition coefficient data indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological systems. The epoxide functional group contributes to the overall polarity compared to the parent carbamazepine molecule, resulting in slightly reduced lipophilicity relative to the parent compound.

| Method | LogP Value | Prediction Algorithm | Reference |

|---|---|---|---|

| ALOGPS | 1.58 | Fragment-based | DrugBank |

| Chemaxon | 1.97 | Property-based | DrugBank |

| ChemsRC | 1.26 | Computational | ChemsRC Database |

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of carbamazepine-10,11-epoxide reveals characteristic fragmentation pathways that provide structural confirmation and enable analytical identification. The molecular ion peak appears at m/z 253.0971, corresponding to the protonated molecular ion [M+H]⁺ [6] [7]. This molecular ion demonstrates relatively low intensity in both MS/MS (15.29%) and LC-MS (945 relative units) analyses, indicating facile fragmentation under ionization conditions [6].

The base peak in MS/MS analysis occurs at m/z 210.0914 (100% relative intensity), representing loss of the carboxamide functional group (-CONH₂, 43 mass units) from the molecular ion [6] [8]. This fragmentation pattern is characteristic of carbamazepine derivatives and provides a reliable diagnostic ion for analytical purposes. The LC-MS analysis confirms this fragment as highly abundant (999 relative units) [6].

A significant fragment at m/z 236.0706 (75.87% in MS/MS, 322 in LC-MS) corresponds to loss of oxygen from the molecular ion (M-16), indicating rupture of the epoxide ring [6]. This fragmentation is characteristic of epoxide-containing compounds and provides direct evidence of the epoxide functional group presence.

The dibenzazepine core structure generates a prominent fragment at m/z 180.0808 (68.92% in MS/MS, 197 in LC-MS), representing the stable aromatic system after loss of both the carboxamide group and epoxide functionality [6]. Additional aromatic fragments appear at m/z 167.0737 (14.20%), 179.0734 (10.52%), and 152.0624 (8.29%), reflecting the complex fragmentation pathways of the polycyclic aromatic system [6].

| Fragment m/z | MS/MS Intensity (%) | LC-MS Intensity | Structural Assignment |

|---|---|---|---|

| 253.0971 | 15.29 | 945 | [M+H]⁺ molecular ion |

| 236.0706 | 75.87 | 322 | [M-O]⁺ (epoxide ring opening) |

| 210.0914 | 100.0 | 999 | [M-CONH₂]⁺ (base peak) |

| 180.0808 | 68.92 | 197 | Dibenzazepine core |

| 167.0737 | 14.20 | - | Aromatic fragment |

| 152.0624 | 8.29 | - | Benzene ring fragment |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of carbamazepine-10,11-epoxide through analysis of characteristic chemical shifts and coupling patterns. Proton NMR (¹H NMR) analysis reveals the diagnostic epoxide ring protons at δ = 4.36 ppm (2H) [9], which appear as a characteristic pattern reflecting the strained three-membered ring system. This chemical shift region is distinctive for epoxide protons and provides unambiguous confirmation of the epoxide functional group.

The aromatic region of the ¹H NMR spectrum displays complex multipicity patterns characteristic of the dibenzazepine ring system, with protons appearing in the typical aromatic chemical shift range (δ 7.0-8.0 ppm). The carboxamide protons contribute to the spectrum in the amide region, though specific chemical shift values vary with solvent and temperature conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy confirms the structural assignment through analysis of carbon framework connectivity [1]. The epoxide carbons appear in the characteristic range for three-membered ring ethers, while the aromatic carbons display the expected chemical shifts for substituted benzene rings. The carbonyl carbon of the carboxamide group appears in the typical range for amide carbonyls (δ 170-180 ppm).

Quantitative NMR (qNMR) methodology employing 1,3,5-trimethoxybenzene as internal standard enables precise purity determination, with specifications requiring ≥98.0% purity for analytical grade material [1] [9]. This technique provides absolute quantitation independent of chromophore-dependent methods and serves as a primary analytical standard for pharmaceutical applications.

| NMR Technique | Key Resonances | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Epoxide protons | 4.36 | 2H, characteristic pattern |

| ¹H NMR | Aromatic protons | 7.0-8.0 | Complex multiplets |

| ¹H NMR | Carboxamide protons | Variable | NH₂ group |

| ¹³C NMR | Epoxide carbons | 50-70 | Quaternary carbons |

| ¹³C NMR | Carbonyl carbon | 170-180 | Amide C=O |

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H411 (92.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

The effect of cannabidiol on the pharmacokinetics of carbamazepine in rats

Ruba S Darweesh, Tareq N Khamis, Tamam El-ElimatPMID: 32424477 DOI: 10.1007/s00210-020-01878-2

Abstract

Carbamazepine (CBZ) is mainly metabolized by CYP3A4 into carbamazepine-10,11-epoxide (CBZE). Cannabidiol (CBD) is a potent inhibitor of the CYP3A family. The aim of this study is to determine the effect of acute and chronic administration of CBD on the pharmacokinetics of CBZ and CBZE. Male SD rats were assigned into four acute and four chronic groups: control (CBZ only), positive control (ketoconazole), low-dose cannabidiol (l-CBD), and high-dose cannabidiol (h-CBD). Acute CBD groups were administered a single dose of CBD, while chronic CBD groups were given multiple doses of CBD for 14 days (q.d.) before CBZ administration. Plasma samples had been collected and analyzed for CBZ and CBZE, then their noncompartmental pharmacokinetic parameters before and after CBD administration were determined. The co-administration of a single l-CBD has significantly increased CBZ's [Formula: see text] by 53.1%. Furthermore, CBZE kinetics showed a significant decrease in Cby 31.8%. Acute h-CBD caused similar effects on CBZ's [Formula: see text] with 40.4% significant decrease in CBZE's C

, when compared to the control. Chronic h-CBD caused a significant decrease in CBZ's C

and [Formula: see text] by 75.3% and 65.7%, respectively. Besides, [Formula: see text] and C

of CBZE significantly decreased by 75.3% and 78.3%, respectively. These results demonstrated that the pharmacokinetics of CBZ and CBZE had been significantly affected by CBD. When CBD has been administered as a single dose, the effect is believed to be mainly caused by the inhibition of CBZ metabolism through CYP3A. The effect of chronic administration of CBD probably includes kinetic pathways other than the inhibition of CYP3A-dependent pathways. Graphical abstract.

Is brivaracetam-induced elevation of carbamazepine-epoxide levels common and clinically relevant? - A case series

Bernhard J Steinhoff, Matthias Bacher, Marko Blickhan, Viviane Bernedo, Daniel Dietmann, Tassanai Intravooth, Reinhold Kornmeier, Christoph Kurth, Patricia Mahn, Matthias Schneider, Jakob Stockinger, Anke M StaackPMID: 31743818 DOI: 10.1016/j.eplepsyres.2019.106236

Abstract

Brivaracetam (BRV) was recently introduced for the treatment of patients with focal epilepsy. BRV undergoes relatively few interactions, but one of them leads to the elevation of carbamazepine (CBZ)-10,11-CBZ-epoxide (CBZ-E) if BRV is co-administered with CBZ. This interaction has been considered to be clinically negligible. We present a case series of nine patients. In eight of them, levetiracetam (LEV) was switched to BRV. In the remaining case, oxcarbazepine was replaced by CBZ and added to a stable BRV dose. A marked increase of CBZ-E occurred in every case and was associated with clinically relevant symptoms including blurred vision, diplopia, dizziness, or fatigue in three of them. However, in the remaining six, the elevated CBZ-E levels were not associated with any tolerability problems. The importance of CBZ-E for adverse events under CBZ may have been overemphasized in the past and is not clinically impairing in most cases treated with the combination of BRV and CBZ.Pharmacokinetic interaction of brivaracetam on other antiepileptic drugs in adults with focal seizures: Pooled analysis of data from randomized clinical trials

Brian D Moseley, Christian Otoul, Ludovicus Staelens, Armel StockisPMID: 31675621 DOI: 10.1016/j.eplepsyres.2019.106218

Abstract

To assess the effect of brivaracetam (BRV) on steady-state plasma concentrations of commonly prescribed antiepileptic drugs (AEDs).Data were pooled from five randomized, double-blind, placebo-controlled efficacy studies (

,

,

,

, and

) in which adults with refractory epilepsy, and receiving stable doses of 1-2 AEDs, initiated adjunctive treatment with BRV (or placebo) for up to 12 weeks, following a 4-8 week baseline period. Concentrations of carbamazepine, carbamazepine epoxide, clobazam, clonazepam, lacosamide, lamotrigine, levetiracetam, oxcarbazepine (MHD), phenobarbital, phenytoin, pregabalin, topiramate, valproic acid and zonisamide, were measured during baseline and during BRV or placebo evaluation periods. Log-transformed data for patients receiving BRV dosages of 50-200 mg/day (or placebo) were evaluated using repeated measures analysis of covariance. Geometric least-squares means ratios of respective AED concentrations (treatment vs baseline) and their 90% confidence intervals (CIs) were calculated. Relevant interaction of BRV on the respective AED was inferred if CIs were entirely outside of 0.80-1.25 limits.

Within the population for analysis (n = 1402), relevant interaction was observed for carbamazepine epoxide alone which increased up to 2-fold from baseline due to inhibition of epoxide hydrolase by BRV, and the effect size was not influenced by concomitant valproic acid. Relevant interaction was not observed for other AEDs.

In adults with focal seizures, adjunctive BRV treatment does not affect plasma concentrations of the evaluated AEDs but increases carbamazepine epoxide metabolite. Carbamazepine dose reduction should be considered if tolerability issues arise.

Development of a monoclonal antibody-based immunochromatographic assay for the detection of carbamazepine and carbamazepine-10, 11-epoxide

Shengyang Zhou, Liguang Xu, Liqiang Liu, Hua Kuang, Chuanlai XuPMID: 32109745 DOI: 10.1016/j.jchromb.2020.122036

Abstract

In this study, haptens were designed to produce highly sensitive and specific monoclonal antibodies (mAb) against carbamazepine (CBZ) and its metabolite carbamazepine-10, 11-epoxide (CBZ-EP). According to the results of our competitive enzyme-linked immunosorbent assay (ic-ELISA), the half-maximum inhibitory concentration values for anti-CBZ and anti-CBZ-EP mAb were 0.18 and 0.59 ng/mL, respectively. An immunochromatographic assay (ICA) was developed for the determination of CBZ and CBZ-EP concentrations. This method can provide visible limits of detection ranging from 0.25 to 1 ng/mL, and cut-off limits ranging from 5 to 10 ng/mL, and takes 10 min to evaluate with the naked eye. Importantly, these observations were consistent with those obtained by ic-ELISA and liquid chromatography-mass spectrometry. The ICA assay represented a reliable, fast, and high-throughput method for the determination of CBZ and CBZ-EP in serum samples.Association between EPHX1 polymorphisms and carbamazepine metabolism in epilepsy: a meta-analysis

Gui-Xin Zhao, Ming-Li Shen, Zheng Zhang, Ping Wang, Chun-Xiang Xie, Gong-Hao HePMID: 31650507 DOI: 10.1007/s11096-019-00919-y

Abstract

BackgroundEPHX1 gene polymorphisms were recently acknowledged as an important source of individual variability in carbamazepine metabolism, but the result of that association still remains controversial. Aim of the review To obtain a more precise estimation of the associations between EPHX1 polymorphisms and carbamazepine metabolism and resistance. Methods The PubMed, EMBASE, Cochrane library, Chinese National Knowledge Infrastructure, Chinese Science and Technique Journals Database, China Biology Medicine disc and Wan fang Database were searched for appropriate studies regarding the rs1051740 and rs2234922 polymorphisms of EPHX1 up to September 2019. The meta-analysis was carried out using the Review Manager 5.3 software. The mean difference and 95% confidence interval were applied to assess the strength of the relationship. Results A total of 7 studies involving 1118 related epilepsy patients were included. EPHX1 rs1051740 polymorphism was significantly associated with adjusted concentrations of both carbamazepine (CC vs. TT: P = 0.02; CC vs. CT + TT: P = 0.005) and carbamazepine-10,11-epoxide (CC vs. CT + TT: P = 0.03). Furthermore, EPHX1 rs2234922 polymorphism was also observed to be significantly associated with decreased adjusted concentrations of carbamazepine-10,11-trans dihydrodiol (GG vs. GA + AA: P = 0.04) and CBZD:CBZE ratio (GG vs. AA: P = 0.008; GG vs. GA + AA: P = 0.0008). Nevertheless, the pooled analysis showed that the EPHX1 polymorphisms had no significant effect on CBZ resistance. Conclusion EPHX1 rs1051740 and rs2234922 polymorphisms may affect the carbamazepine metabolism; but carbamazepine resistance was not related to any of the single nucleotide polymorphisms investigated. These findings provided further evidence for individualized therapy of epilepsy patients in clinics.Carbamazepine 10,11-epoxidation in human liver microsomes: influence of the

Y Miyata-Nozaka, S Mohd Zain, M Taguchi, M Shigeyama, T Isobe, N HaniokaPMID: 29441960 DOI: 10.1691/ph.2017.7754

Abstract

Carbamazepine (CBZ) is a commonly prescribed antiepileptic drug, and is mainly metabolized to 10,11-CBZ epoxide in humans. Its biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, with the predominant isoforms being CYP3A4 and CYP3A5. In the present study, the effects of the CYP3A5*3 (rs776746) polymorphism on CBZ 10,11-epoxidation in human liver microsomes genotyped as CYP3A5*3 were examined using a kinetic analysis. The kinetics for CBZ 10,11-epoxidation fit the Hill model with n of approximately 1.9-2.1 in all liver microsomes of the wild-type (CYP3A5*1/*1) and heterozygous (CYP3A5*1/*3) and homozygous (CYP3A5*3/*3) variants. The S50, Vmax, and CLmax values of wild-type liver microsomes were 263-327 μM, 793-1590 pmol/min/mg protein, and 1.51-2.95 μL/min/mg protein, respectively. The Vmax and CLmax values of liver microsomes of the heterozygous variant were approximately 15-40% those of wild-type liver microsomes. On the other hand, the Vmax and CLmax values of liver microsomes of the homozygous variant were more similar to those of the wild-type than the heterozygous variant. These results suggest that the CYP3A5*3 polymorphism has a negligible effect on CBZ 10,11-epoxidation in an in vitro system using human liver microsomes.Serum protein binding of 25 antiepileptic drugs in a routine clinical setting: A comparison of free non-protein-bound concentrations

Philip N Patsalos, Miguel Zugman, Charlotte Lake, Anthony James, Neville Ratnaraj, Josemir W SanderPMID: 28542801 DOI: 10.1111/epi.13802

Abstract

Given that only the free non-protein-bound concentration of an antiepileptic drug (AED) crosses the blood-brain barrier, entering the brain and producing an antiepileptic effect, knowledge and measurement of the free drug fraction is important. Such data are sparse, particularly for newer AEDs, and have arisen from the use of disparate methodologies and settings over the past six decades. We report on the protein binding of 25 AEDs that are available for clinical use, along with two pharmacologically active metabolites (carbamazepine-epoxide and N-desmethyl clobazam), using standardized methodology and under set conditions.The protein binding of the various AEDs was undertaken in sera of 278 patients with epilepsy. Separation of the free non-protein-bound component was achieved by using ultracentrifugation (Amicon Centrifree Micropartition System) under set conditions: 500 μl serum volume; centrifugation at 1,000 g for 15 min, and at 25°C. Free and total AED concentrations were measured by use of fully validated liquid chromatography/mass spectroscopy (LC/MS) techniques.

Gabapentin and pregabalin are non-protein-bound, whereas highly bound AEDs (≥88%) include clobazam, clonazepam, perampanel, retigabine, stiripentol, tiagabine, and valproic acid as well as the N-desmethyl-clobazam (89%) metabolite. The minimally bound drugs (<22%) include ethosuximide (21.8%), lacosamide (14.0%), levetiracetam (3.4%), topiramate, (19.5%) and vigabatrin (17.1%). Ten of the 25 AEDs exhibit moderate protein binding (mean range 27.7-74.8%).

These data provide a comprehensive comparison of serum protein binding of all available AEDs including the metabolites, carbamazepine-epoxide and N-desmethyl-clobazam. Knowledge of the free fraction of these AEDs can be used to optimize epilepsy treatment.

Transformation of atenolol, metoprolol, and carbamazepine in soils: The identification, quantification, and stability of the transformation products and further implications for the environment

Olga Koba, Oksana Golovko, Radka Kodešová, Aleš Klement, Roman GrabicPMID: 27514306 DOI: 10.1016/j.envpol.2016.07.041

Abstract

Pharmaceuticals are a large group of substances that have been recognized as environmental contaminants in recent years. Research on the pharmaceutical fate in soils is currently limited or missing. In this study, three pharmaceuticals (atenolol (ATE), carbamazepine (CAR), and metoprolol (MET)) were introduced to soils and exposed for 61 day under aerobic conditions. Thirteen different soils were used in the study to increase the understanding of pharmaceutical behaviour in the soil matrix. Ten metabolites were detected and tentatively identified. Some of them, such as atenolol acid (AAC), carbamazepine 10,11-epoxide (EPC), 10,11-dihydrocarbamazepine (DHC), trans-10,11-Dihydro-10,11-dihydroxy carbamazepine (RTC), and metoprolol acid (MAC), were consequently confirmed using commercial reference standards. It was concluded that the aerobic conditions of the experiment determined the pharmaceutical degradation pathway of studied compounds in the soils. The different amounts/rates and degradation of the transformation products can be attributed to differences in the soil properties. ATE degraded relatively quickly compared with CAR, whereas MET degradation in the soils was unclear. The persistence of CAR and its metabolites, in combination with low CAR sorption, enable the transportation of CAR and its metabolites within soils and into the ground water. Thus, CAR may cause adverse effects on the environment and humans.Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02

Gwendolin S Simper, Gia-Gia T Hò, Alexander A Celik, Trevor Huyton, Joachim Kuhn, Heike Kunze-Schumacher, Rainer Blasczyk, Christina Bade-DödingPMID: 30302345 DOI: 10.1155/2018/5086503

Abstract

Among patients treated with the anticonvulsive and psychotropic drug carbamazepine (CBZ), approximately 10% develop severe and life-threatening adverse drug reactions. These immunological conditions are resolved upon withdrawal of the medicament, suggesting that the drug does not manifest in the body in long term. The HLA allele B∗15:02 has been described to be a genomic biomarker for CBZ-mediated immune reactions. It is not well understood if the immune reactions are triggered by the original drug or by its metabolite carbamazepine-10,11-epoxide (EPX) and how the interaction between the drug and the distinct HLA molecule occurs. Genetically engineered human B-lymphoblastoid cells expressing soluble HLA-B∗15:02 molecules were treated with the drug or its metabolite. Functional pHLA complexes were purified; peptides were eluted and sequenced. Applying mass spectrometric analysis, CBZ and EPX were monitored by analyzing the heavy chain and peptide fractions separately for the presence of the drug. This method enabled the detection of the drug in a biological situation post-pHLA assembly. Both drugs were bound to the HLA-B∗15:02 heavy chain; however, solely EPX altered the peptide-binding motif of B∗15:02-restricted peptides. This observation could be explained through structural insight; EPX binds to the peptide-binding region and alters the biochemical features of the F pocket and thus the peptide motif. Understanding the nature of immunogenic interactions between CBZ and EPX with the HLA immune complex will guide towards effective and safe medications.Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry

Gaëlle Daniele, Maëva Fieu, Sandrine Joachim, Anne Bado-Nilles, Rémy Beaudouin, Patrick Baudoin, Alice James-Casas, Sandrine Andres, Marc Bonnard, Isabelle Bonnard, Alain Geffard, Emmanuelle VullietPMID: 28573566 DOI: 10.1007/s11356-017-9297-6